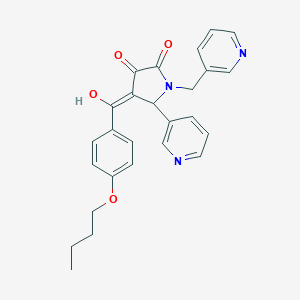![molecular formula C24H28N2O5 B265971 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265971.png)
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMHP and is a synthetic chemical compound that belongs to the family of pyrrolidinone derivatives. DMHP has been extensively studied for its unique properties, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of DMHP is not well understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. DMHP has been found to inhibit the production of ROS and to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
DMHP has been found to exhibit potent antioxidant and anti-inflammatory effects. It has been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation. DMHP has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumors.
Advantages and Limitations for Lab Experiments
DMHP has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory effects, its ability to induce apoptosis in cancer cells, and its potential use in the treatment of various diseases. However, DMHP also has some limitations, including its complex synthesis method, its potential toxicity, and its limited availability.
Future Directions
There are several future directions for the study of DMHP, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential use in the treatment of various diseases, and the identification of its molecular targets and mechanism of action. Additionally, the use of DMHP in the development of new materials and the exploration of its potential applications in other fields, such as agriculture and environmental science, should also be explored.
Conclusion:
In conclusion, DMHP is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHP has been extensively studied for its unique properties, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of DMHP and to explore its applications in various fields.
Synthesis Methods
The synthesis of DMHP involves the reaction of 4-propoxybenzoyl chloride, N,N-dimethylethylenediamine, and 4-hydroxyphenylacetic acid. The reaction takes place in the presence of a base and a catalyst, and the resulting product is purified through recrystallization. The synthesis of DMHP is a complex process that requires specific conditions to obtain a high yield of the desired product.
Scientific Research Applications
DMHP has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. DMHP has been found to exhibit potent antioxidant, anti-inflammatory, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C24H28N2O5 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(4Z)-1-[2-(dimethylamino)ethyl]-5-(4-hydroxyphenyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O5/c1-4-15-31-19-11-7-17(8-12-19)22(28)20-21(16-5-9-18(27)10-6-16)26(14-13-25(2)3)24(30)23(20)29/h5-12,21,27-28H,4,13-15H2,1-3H3/b22-20- |
InChI Key |
KKKGATNDSCVBMX-XDOYNYLZSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)/O |
SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



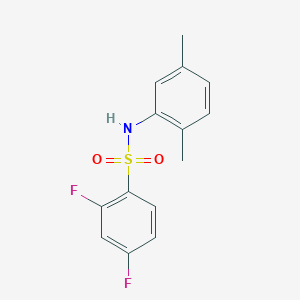
![Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B265894.png)
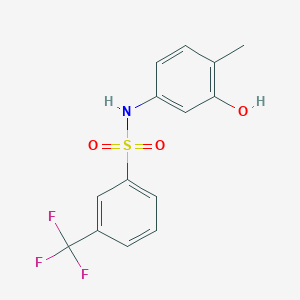

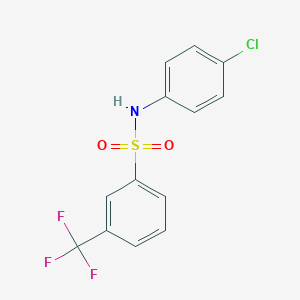
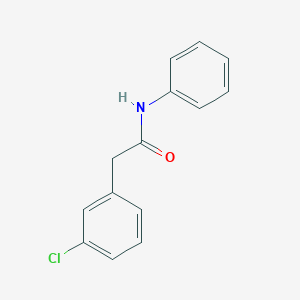


![Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B265909.png)

![2-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265926.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265939.png)
![Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265955.png)
